molecular formula C26H32N2O6 B558490 Boc-D-Lys(Fmoc)-OH CAS No. 115186-31-7

Boc-D-Lys(Fmoc)-OH

Cat. No. B558490
CAS RN: 115186-31-7
M. Wt: 468,53 g/mole
InChI Key: JYEVQYFWINBXJU-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Lys(Fmoc)-OH is a derivative of D-lysine utilized in Boc-Solid Phase Peptide Synthesis (Boc-SPPS) . It has a molar mass of 468.55 g/mol . The Fmoc protecting group on the side chain is stable in acidic conditions but can be removed with bases such as piperidine or morpholine .


Synthesis Analysis

This compound is used as a reagent in Fmoc solid-phase peptide synthesis . The Fmoc group is normally removed before the peptide is cleaved from the resin .


Molecular Structure Analysis

The Hill formula for this compound is C₂₆H₃₂N₂O₆ . It has a molecular weight of 468.54 g/mol .


Chemical Reactions Analysis

The Fmoc protecting group on the side chain of this compound is stable in acidic conditions but can be removed with bases such as piperidine or morpholine . This property is utilized in Boc-SPPS, where the Fmoc group is normally removed before the peptide is cleaved from the resin .


Physical And Chemical Properties Analysis

This compound appears as a white to slight yellow to beige powder . It has a melting point of 128 - 131 °C . It is clearly soluble in 1 mmole in 2 ml DMF .

Scientific Research Applications

  • Polypeptide Synthesis and Amino Acid Protection

    Boc-D-Lys(Fmoc)-OH is used in the synthesis and structure characterization of polypeptides. It acts as a protective group for amino acids during peptide synthesis, making the process more efficient and yielding higher quality peptides. The synthesis involves the protection of amino groups in lysine with Boc and Fmoc groups (Zhao Yi-nan & Melanie Key, 2013).

  • Building Blocks for Peptide Synthesis

    It is used as a building block for the solid-phase synthesis of peptides containing diethylene triamine pentaacetic acid (DTPA), which has wide applications as a chelating agent for complexing metal ions to peptides (J. Davies & Loai Al-Jamri, 2002).

  • Study of Peptide Synthesis Process

    this compound has been used in studies analyzing the stepwise solid-phase synthesis of peptides, such as investigating the deprotection of the Fmoc group and its influence on peptide structure (B. Larsen et al., 1993).

  • Radiolabeling of Peptides

    This compound has been involved in the synthesis of precursors for solid-phase synthesis of radiolabeled peptides, used in medical applications like imaging and therapy (M. Surfraz et al., 2007).

  • Organogel Formation

    this compound derivatives have been studied for their ability to form organogels in various solvents, with applications in the creation of self-assembling nanomaterials (Zong Qianying et al., 2016).

  • Peptide Modification for Drug Design

    It has been used in the synthesis of modified peptides for drug design, showing potential in the development of biologically active peptides resistant to degradation (J. Izdebski et al., 2007).

  • Self-Assembly in Nanotechnology

    Research shows its role in the self-assembly of modified amino acids, which is significant in the field of nanotechnology and material chemistry (Nidhi Gour et al., 2021).

Mechanism of Action

Target of Action

Boc-D-Lys(Fmoc)-OH is a compound used in peptide synthesis, specifically for the protection of amino groups . The primary targets of this compound are the amino groups present in several compounds, including natural products, amino acids, and peptides .

Mode of Action

The compound works by selectively blocking the amino group of interest, making it stable to projected reactions . This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis. By protecting the amino groups, it allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .

Result of Action

The result of the action of this compound is the successful protection of amino groups during peptide synthesis . This allows for the selective formation of desired bonds, facilitating the synthesis of complex peptides .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the pH of the environment, as it is installed under basic conditions . Additionally, the stability of the compound can be influenced by the presence of nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Safety and Hazards

Boc-D-Lys(Fmoc)-OH should be stored at +15°C to +25°C . It is classified as highly hazardous to water . Avoid breathing mist, gas, or vapors and avoid contact with skin and eyes .

Future Directions

Boc-D-Lys(Fmoc)-OH continues to be a standard lysine derivative for incorporating D-lysine residues into peptides . Its use in Boc-SPPS and the stability of the Fmoc protecting group in acidic conditions make it a valuable tool in peptide synthesis .

properties

IUPAC Name

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEVQYFWINBXJU-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554381
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115186-31-7
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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